Isothiochroman
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4426-75-9 |
|---|---|
Molecular Formula |
C9H10S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
3,4-dihydro-1H-isothiochromene |
InChI |
InChI=1S/C9H10S/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4H,5-7H2 |
InChI Key |
ZZQUQFZVCJWSER-UHFFFAOYSA-N |
SMILES |
C1CSCC2=CC=CC=C21 |
Canonical SMILES |
C1CSCC2=CC=CC=C21 |
Other CAS No. |
4426-75-9 |
Synonyms |
isothiochroman |
Origin of Product |
United States |
Synthetic Methodologies for Isothiochroman and Its Derivatives
Novel Synthetic Transformations of Isothiochromanone Derivatives
Ring-Enlargement and Rearrangement Reactions
The synthesis of isothiochroman and its derivatives can be effectively achieved through various ring-enlargement and molecular rearrangement strategies. These transformations are instrumental in accessing diverse sulfur-containing heterocyclic scaffolds, offering routes to compounds with potentially novel chemical and biological properties.
Rearrangement Reactions
Rearrangement reactions involve the migration of atoms or groups within a molecule, leading to a structural isomer. In the context of this compound chemistry, these reactions often involve sulfur-containing intermediates or precursors.
Stevens-Type Rearrangement of Sulphonium Ylides: Pioneering work by Pellicciari and colleagues has elucidated the rearrangement of this compound sulphonium ylides rsc.orgrsc.org. The copper-bronze-catalyzed decomposition of ethyl diazoacetate in the presence of this compound yields ethyl this compound-1-ylacetate. This transformation is mechanistically rationalized as a thermal ylide exchange reaction of an unstable sulphonium ylide intermediate, which subsequently undergoes a Stevens-type rearrangement rsc.orgrsc.org. Further evidence for this pathway was provided by the thermal decomposition of the stable bis(ethoxycarbonyl)(this compound-2-io)methanide, which afforded diethyl this compound-1-ylmalonate, supporting the proposed rearrangement mechanism rsc.orgrsc.org.
Table 1: Stevens-Type Rearrangement of this compound Derivatives
| Starting Material/Reagent | Catalyst/Conditions | Product | Reaction Type | Reference |
| This compound + Ethyl diazoacetate | Copper-bronze, thermal decomposition | Ethyl this compound-1-ylacetate | Thermal ylide exchange, Stevens-type rearrangement | rsc.orgrsc.org |
| Bis(ethoxycarbonyl)(this compound-2-io)methanide | Thermal decomposition | Diethyl this compound-1-ylmalonate | Ylide rearrangement | rsc.orgrsc.org |
Photochemical Rearrangements: Certain this compound derivatives are susceptible to photochemical transformations. For instance, 1-methyl and 1,3-dimethylthis compound-4-ones have been observed to undergo rearrangement upon irradiation, converting into thiochroman-3-ones researchgate.net. This highlights the influence of light as a trigger for structural changes in these cyclic sulfur compounds.
Sulfur Migration in Related Systems: While not directly on the this compound core, studies on related sulfur heterocycles have identified instances of sulfur atom migration. For example, metal-free oxidative C-H functionalization of alkynyl thioethers has been shown to promote formal N-H insertion involving a 1,2-sulfur migration, leading to the formation of 1,4-benzothiazin-3-ones researchgate.net. This indicates the potential for sulfur atom mobility in reactions involving sulfur-containing cyclic systems.
Ring-Enlargement Reactions
Ring-enlargement strategies are crucial for synthesizing larger heterocyclic rings, including those containing sulfur. These methods often involve the expansion of a pre-existing ring system.
Expansion of this compound-4-one: A notable example of ring enlargement involves the reaction of this compound-4-one with ethyl diazo(lithio)acetate rsc.org. This process results in the formation of β-oxoesters of tetrahydrobenzothiepins, effectively expanding the seven-membered ring. This methodology provides access to larger sulfur-containing carbocyclic frameworks derived from the this compound skeleton rsc.org.
Table 2: Ring Enlargement of this compound-4-one
| Starting Material | Reagent | Product Type | Ring Expansion Type | Reference |
| This compound-4-one | Ethyl diazo(lithio)acetate | Tetrahydrobenzothiepin β-oxoesters (e.g., Ethyl 1,3-dihydro-4-hydroxy-2-benzothiepin-5-carboxylate) | Ring expansion | rsc.org |
Ring Expansion via Functionalized Dihydro-thiopyrans: In investigations of dihydro-thiopyran 1,1-dioxide derivatives, a ring-enlargement product was isolated from the reaction of 3-pyrrolidin-1-yl-5,6-dihydro-4H-thiopyran 1,1-dioxide with methanesulphonyl chloride researchgate.net. This observation underscores that specific chemical treatments of related cyclic sulfur compounds can induce ring expansion.
Carbocation-Mediated Ring Expansion: General principles of organic chemistry illustrate that carbocation rearrangements, particularly those involving alkyl shifts, can lead to ring expansion masterorganicchemistry.com. Such shifts are often driven by the relief of ring strain or the formation of more stable carbocation intermediates. For example, alkyl shifts adjacent to strained rings like cyclobutane (B1203170) can result in the formation of larger, less strained rings, such as cyclopentane (B165970) masterorganicchemistry.com. While direct examples of this compound precursors undergoing carbocation-mediated ring expansion are not extensively detailed in the provided literature snippets, this mechanistic pathway represents a fundamental approach to ring enlargement applicable in broader synthetic contexts.
Compound List:
this compound
Ethyl this compound-1-ylacetate
Bis(ethoxycarbonyl)(this compound-2-io)methanide
Diethyl this compound-1-ylmalonate
1-Methylthis compound-4-one
1,3-Dimethylthis compound-4-one
Thiochroman-3-one
3-Pyrrolidin-1-yl-5,6-dihydro-4H-thiopyran 1,1-dioxide
Methanesulphonyl chloride
this compound-4-one
Ethyl diazo(lithio)acetate
Tetrahydrobenzothiepin β-oxoesters (e.g., Ethyl 1,3-dihydro-4-hydroxy-2-benzothiepin-5-carboxylate)
Alkynyl thioethers
1,4-Benzothiazin-3-ones
Reactivity and Reaction Mechanisms of Isothiochroman Systems
Oxidation Reactions of the Sulfur Heterocycle
The sulfur atom within the isothiochroman ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.
Formation of Sulfoxides and Sulfones
Oxidation of the sulfur atom in this compound derivatives typically proceeds via reagents such as hydrogen peroxide (H₂O₂) or peracids organic-chemistry.orgresearchgate.net. The stoichiometry of the oxidant is crucial for selective oxidation. For instance, using controlled amounts of hydrogen peroxide can lead to the formation of sulfoxides, while excess oxidant or stronger oxidizing conditions can result in the formation of sulfones organic-chemistry.orgresearchgate.net. Niobium carbide has been reported as a catalyst that efficiently affords sulfones, whereas tantalum carbide can be used for sulfoxide (B87167) formation organic-chemistry.org. Selectfluor is another reagent capable of mediating the oxidation of sulfides to sulfoxides and sulfones organic-chemistry.orgorganic-chemistry.org.
Oxidation at Other Positions of the this compound Ring
While the sulfur atom is the primary site for oxidation, other positions on the this compound ring can also undergo oxidation under specific conditions. For example, the α-ketomethylene fragments in this compound-4-one 2,2-dioxide derivatives can be reactive towards electrophilic agents, leading to functionalization at the 3-position kdpu-nt.gov.ua. Vilsmeier-Haack reactions, for instance, can result in electrophilic attack at the 1st and 3rd positions of the isothiochromanone system kdpu-nt.gov.ua.
Reduction Reactions of this compound Derivatives
This compound derivatives can undergo reduction, particularly at functional groups attached to the ring system, such as nitrile groups or double bonds.
Reduction of Nitrile Groups to Amines
Nitrile groups (-C≡N) present in this compound derivatives can be reduced to primary amines (-CH₂NH₂). Common methods for this transformation include catalytic hydrogenation (using hydrogen gas with catalysts like palladium or nickel) or the use of strong reducing agents such as lithium aluminum hydride (LiAlH₄) libretexts.orgchemguide.co.ukallrounder.aiwikipedia.org. LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile, followed by stabilization and further reduction to form the amine libretexts.orgchemguide.co.uklibretexts.org.
Double-Bond Reduction Strategies
The reduction of double bonds within this compound derivatives can be achieved through various methods, most notably catalytic hydrogenation. This process typically involves hydrogen gas in the presence of metal catalysts like palladium, platinum, or nickel libretexts.orglibretexts.org. The specific conditions (catalyst, pressure, temperature) can influence the selectivity and efficiency of the reduction. For instance, catalytic hydrogenation can be used to selectively reduce alkene double bonds without affecting aromatic rings or carbonyl groups under appropriate conditions libretexts.org. In some cases, the reduction of double bonds in this compound derivatives can lead to unexpected ring contractions or rearrangements, potentially involving the sulfur atom researchgate.net.
Nucleophilic and Electrophilic Reactivity Profiles
The this compound scaffold can participate in reactions involving both nucleophilic and electrophilic species, depending on the specific functionalization and reaction conditions.
The carbonyl group in this compound-4-one derivatives can react with both N- and C-nucleophiles, often leading to the formation of secondary alcohols kdpu-nt.gov.ua. Electrophilic agents can attack other positions, such as the 3rd position of the isothiochromanone cycle, yielding functionalized derivatives kdpu-nt.gov.ua. For example, formylation, bromination, nitrosation, azo coupling, and nitration are examples of electrophilic substitutions that can occur kdpu-nt.gov.ua. Hypervalent iodine reagents have also been employed in reactions involving this compound systems, facilitating arylation, alkylation, and amidation core.ac.uk.
The presence of a carbonitrile group (-C≡N) in compounds like This compound-1-carbonitrile (B1340455) significantly influences their reactivity. This group can undergo nucleophilic substitution reactions where it is replaced by other functional groups .
Reactions with Nucleophiles
While specific detailed studies on this compound systems reacting directly with a broad range of nucleophiles are not extensively detailed in the provided search results, the general principles of nucleophilic reactions in organic chemistry apply. Nucleophilic substitution (SN2) and nucleophilic addition are fundamental mechanisms where a nucleophile (an electron-rich species) attacks an electron-deficient center in a molecule. For this compound derivatives, nucleophilic attack could potentially occur at electrophilic centers, such as carbon atoms adjacent to electron-withdrawing groups or carbons bearing good leaving groups. For example, this compound-1-carbonitrile can undergo oxidation or reduction, implying reactivity with specific reagents, though these are not direct nucleophilic substitutions in the classical sense . General nucleophilic substitution mechanisms involve a nucleophile attacking an electrophilic carbon atom, often with inversion of configuration at a chiral center, and the simultaneous or stepwise departure of a leaving group libretexts.orgmasterorganicchemistry.com.
Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety
The benzene ring fused to the this compound system is susceptible to electrophilic aromatic substitution (EAS) reactions, a characteristic behavior of aromatic compounds. These reactions typically proceed via a two-step mechanism: initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity msu.edumasterorganicchemistry.comlibretexts.org.
Friedel-Crafts type reactions are notable examples of EAS relevant to this compound chemistry. For instance, the reaction of spirocyclic lactones with arenes under aluminum chloride catalysis yields spiro[cycloalkane-1,1′-isothiochroman]-4′-ones. This process also leads to the formation of [(arylcycloalkyl)thio]-acetic acids and aryl cycloalkyl sulfides, indicating that electrophilic attack on the aromatic ring, followed by subsequent transformations, is a key pathway tandfonline.com. Furthermore, Friedel-Crafts-type electrophilic aromatic substitution has been shown to intercept carbenes, leading to substituted this compound derivatives uga.edu. The directing effects of substituents on the benzene ring would influence the regioselectivity of these EAS reactions, with electron-donating groups generally activating the ring towards electrophilic attack and directing substitution to ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position masterorganicchemistry.comlibretexts.org.
Rearrangement Reactions and Mechanistic Studies
This compound systems are known to undergo various rearrangement reactions, often involving sulfur ylides, photochemical activation, or acid catalysis, providing insights into their underlying mechanisms.
Thermal Ylide Exchange Reactions of Sulfonium (B1226848) Ylides
Sulfonium ylides derived from this compound undergo thermal ylide exchange reactions. The copper-bronze-catalyzed decomposition of ethyl diazoacetate in the presence of this compound leads to the formation of ethyl this compound-1-ylacetate. This transformation is rationalized through the initial formation of an unstable sulfonium ylide, which then undergoes a thermal ylide exchange reaction before potentially proceeding to a Stevens-type rearrangement rsc.orgrsc.org. Further evidence for this mechanism comes from the thermal decomposition of stable bis(ethoxycarbonyl)(this compound-2-io)methanide, which yields diethyl this compound-1-ylmalonate, supporting the proposed ylide exchange pathway rsc.orgrsc.org.
Table 1: Thermal Ylide Exchange Reactions of this compound Systems
| Starting Material | Reagents/Catalyst | Reaction Conditions | Product(s) | Mechanistic Pathway | Citation |
| This compound | Ethyl diazoacetate, Cu-bronze | Thermal | Ethyl this compound-1-ylacetate | Thermal ylide exchange of transient sulfonium ylide, followed by Stevens rearrangement | rsc.orgrsc.org |
| Bis(ethoxycarbonyl)(this compound-2-io)methanide | None | Thermal | Diethyl this compound-1-ylmalonate | Thermal decomposition of stable sulfonium ylide | rsc.orgrsc.org |
Photochemical Rearrangements of Isothiochromanones
Substituted isothiochromanones, particularly their sulfoxide derivatives, are known to undergo a variety of photochemical rearrangements. These reactions can proceed through several distinct pathways, including p-hydrogen abstraction and rearrangement to cyclic sulfenates, which may further react via homolysis of the S-O bond. Photochemical deoxygenation of the sulfoxide group has also been observed as a competing process cdnsciencepub.comscispace.com. Mechanistic studies have been proposed to account for how structural variations influence the preferred rearrangement pathway cdnsciencepub.com. For example, irradiation of a substituted thiochromanone sulfoxide can lead to complex rearrangements, with specific examples showing the formation of photoproducts that can be synthesized independently cdnsciencepub.com.
Table 2: Photochemical Rearrangements of Isothiochromanone Derivatives
| Starting Material | Reaction Conditions | Observed Pathways | Products/Transformations | Citation |
| Substituted thiochromanone sulfoxides | UV Irradiation | p-Hydrogen abstraction, rearrangement to cyclic sulfenates, S-O bond homolysis, photochemical deoxygenation | Varies; specific products depend on substitution. Example: 8-methyl sulfoxide yields a photoproduct identical to synthesized 3-p-tolylthiopropanoic acid. | cdnsciencepub.comscispace.com |
| Isothiochromanone 1-oxide derivatives | Photochemical | p-Hydrogen abstraction, rearrangement to cyclic sulfenates, S-O bond homolysis, photochemical deoxygenation | Varies; specific products depend on substitution. | cdnsciencepub.comscispace.com |
Acid-Catalyzed Hydrolysis and Ring Contraction Mechanisms
Acid-catalyzed hydrolysis of certain this compound derivatives can lead to significant structural rearrangements, notably ring contraction. The acid-catalyzed hydrolysis of 4-diazo-isothiochroman-3-one, for instance, proceeds with a hydronium-ion isotope effect (kH+/kD+ = 2.04), indicating that protonation of the diazo carbon atom is the rate-determining step. This reaction also involves the migration of the thio group, ultimately yielding the ring-contracted product, 1,3-dihydrobenzo[c]thiophene-1-carboxylic acid cdnsciencepub.com. The observed rate constant for this cyclic substrate (kµ+ = 4.04 × 10⁻³ M⁻¹s⁻¹) is considerably lower than that of its acyclic analog, attributed to increased delocalization of negative charge into the aromatic ring, which reduces the susceptibility of the diazo carbon to protonation cdnsciencepub.com.
General mechanisms for acid-catalyzed ring contraction involve protonation of a functional group (like a hydroxyl or carbonyl oxygen), leading to the formation of a carbocation. This carbocation can then undergo a 1,2-alkyl shift, resulting in a smaller ring system chemistrysteps.com.
Table 3: Acid-Catalyzed Hydrolysis and Ring Contraction of this compound Derivatives
| Starting Material | Reaction Conditions | Observed Isotope Effect | Rate Constant (kµ+) | Products | Mechanistic Features | Citation |
| 4-Diazo-isothiochroman-3-one | Acid-catalyzed | kH+/kD+ = 2.04 | 4.04 × 10⁻³ M⁻¹s⁻¹ | 1,3-Dihydrobenzo[c]thiophene-1-carboxylic acid | Protonation of diazo carbon (rate-determining), thio group migration, ring contraction | cdnsciencepub.com |
Cycloaddition Reactions Involving this compound Moieties
This compound systems and their derivatives can participate in cycloaddition reactions, which are key transformations for forming cyclic structures. These reactions involve the combination of two or more unsaturated molecules.
The synthesis of this compound-3-ones has been achieved through metal-free oxidative cyclization of alkynyl thioethers, and catalytic cycloaddition reactions involving ynol and thioynol ethers have also been reported, with strategies being feasible for the synthesis of this compound itself researchgate.net. Gold catalysis has been employed in cycloaddition reactions that are applicable to the synthesis of this compound derivatives uga.edu. Cycloaddition reactions, such as the Diels-Alder reaction ([4+2]) and 1,3-dipolar cycloadditions ([3+2]), are powerful tools for constructing cyclic frameworks, often with high stereocontrol libretexts.orgwikipedia.org. While specific examples of this compound acting as a diene, dienophile, or 1,3-dipole in these classical cycloadditions are not detailed in the provided snippets, its structural features suggest potential participation in such reactions under appropriate conditions.
Compound List:
this compound
this compound-1-carbonitrile
4-Diazo-isothiochroman-3-one
1,3-Dihydrobenzo[c]thiophene-1-carboxylic acid
Ethyl this compound-1-ylacetate
Bis(ethoxycarbonyl)(this compound-2-io)methanide
Diethyl this compound-1-ylmalonate
Thiochromanone sulfoxides
Isothiochromanone 1-oxide
Spiro[cycloalkane-1,1′-isothiochroman]-4′-ones
[(Arylcycloalkyl)thio]-acetic acid
Aryl cycloalkyl sulfides
this compound-3-ones
Derivatives and Functionalization of the Isothiochroman Scaffold
Isothiochroman S,S-Dioxides and Analogues
Synthesis and Reactivity of this compound 2,2-Dioxides
The synthesis of this compound 2,2-dioxide derivatives has been approached through various methodologies, highlighting the versatility of this heterocyclic system. A preparative method for 1H-isothiochromen-4(3H)-one 2,2-dioxide has been reported, utilizing the cyclization of o-cyanobenzyl thioacetate (B1230152) via a Thorpe reaction daneshyari.com. Alternatively, a route based on o-chloromethylbenzonitrile has demonstrated a quantitative yield for the synthesis of 1H-isothiochromen-4(3H)-one 2,2-dioxide kdpu-nt.gov.ua. Furthermore, this compound 2,2-dioxide derivatives can be accessed through electrophilic substitution reactions, allowing for the introduction of various functional groups onto the core structure researchgate.netresearchgate.net. Stereoselective syntheses have also been developed for substituted isothiochromans and their 2,2-dioxides, including cis-1,4- and cis-1,3-dimethylthis compound 2,2-dioxides researchgate.netrsc.org. The compound this compound-4-one 2,2-dioxide itself has a reported melting point of 151-152 °C chemicalbook.com.
The reactivity of isothiochromen-4-one 2,2-dioxide and its derivatives positions them as valuable intermediates in organic synthesis researchgate.netresearchgate.net. Electrophilic agents are known to target the 3rd position of the isothiochromanone ring, leading to the formation of functionalized derivatives. These derivatives serve as crucial precursors for the synthesis of condensed heterocycles and compounds with potential biological activity kdpu-nt.gov.ua. Specific electrophilic substitutions include formylation, commonly achieved using dimethylformamide dimethylacetal (DMF-DMA), which introduces a reactive (dimethylamino)methylene group at the 3-position researchgate.netresearchgate.net. Bromination reactions, employing reagents such as Br₂ in methanol (B129727) or N-bromosuccinimide (NBS) in acetic acid, can yield monobromo derivatives, with further reaction by excess bromine leading to dibromo products researchgate.net. Under Vilsmeier-Haack reaction conditions, electrophilic attack is observed to occur at both the 1st and 3rd positions of the isothiochromanone system kdpu-nt.gov.ua. Moreover, these compounds are recognized for their utility as precursors in the synthesis of steroid heterocycles researchgate.net.
Transformations of this compound-4-one 2,2-Dioxide
This compound-4-one 2,2-dioxide undergoes a variety of transformations, primarily involving its carbonyl group and the adjacent α-carbon positions. The carbonyl group is reactive towards nucleophilic attack, readily reacting with a range of N-nucleophiles, including hydroxylamine, hydrazine (B178648), and phenylhydrazine. It also reacts with C-nucleophiles such as malononitrile (B47326) and pyrrolidine (B122466) kdpu-nt.gov.ua. Reduction of the carbonyl group leads to the formation of the corresponding secondary alcohol kdpu-nt.gov.ua.
The α-methylene or methine positions are susceptible to electrophilic substitution. Formylation, for instance, using dimethylformamide dimethylacetal (DMF-DMA), introduces a 3-[(dimethylamino)methylene] group, creating a highly reactive intermediate kdpu-nt.gov.uaresearchgate.netresearchgate.net. Bromination at the 3-position can be effectively achieved using reagents like Br₂ or NBS researchgate.net. The formylated derivative, 3-[(dimethylamino)methylene]-1H-isothiochromen-4(3H)-one 2,2-dioxide, exhibits significant reactivity with bifunctional nucleophilic agents, such as hydrazine and amidines, which facilitates the synthesis of condensed heterocyclic systems kdpu-nt.gov.ua. Furthermore, β-aminovinylketone and hydroxymethyleneketone derivatives, readily prepared from isothiochromen-4-one 2,2-dioxide, serve as versatile intermediates for the construction of more complex isothiochromane derivatives researchgate.net.
Table 1: Transformations of this compound-4-one 2,2-Dioxide
| Reaction Type | Reagent/Nucleophile | Product Type | Key Observation/Transformation | Citation(s) |
| Carbonyl Reaction | Hydroxylamine | Oxime derivative | Carbonyl group reacts with N-nucleophiles. | kdpu-nt.gov.ua |
| Carbonyl Reaction | Hydrazine | Hydrazone derivative | Carbonyl group reacts with N-nucleophiles. | kdpu-nt.gov.ua |
| Carbonyl Reaction | Phenylhydrazine | Phenylhydrazone derivative | Carbonyl group reacts with N-nucleophiles. | kdpu-nt.gov.ua |
| Carbonyl Reaction | Pyrrolidine | Enamine derivative | Carbonyl group reacts with C-nucleophiles. | kdpu-nt.gov.ua |
| Carbonyl Reaction | Malononitrile | Knoevenagel condensation product | Carbonyl group reacts with C-nucleophiles. | kdpu-nt.gov.ua |
| Carbonyl Reduction | (Implied) Reducing Agent | Secondary alcohol | Reduction of the carbonyl group. | kdpu-nt.gov.ua |
| Electrophilic Substitution | Formylating agent (DMF-DMA) | 3-[(dimethylamino)methylene]- derivative | Introduction of functional group at the 3rd position. | kdpu-nt.gov.uaresearchgate.netresearchgate.net |
| Electrophilic Substitution | Brominating agent (Br₂, NBS) | 3-Bromo derivative | Introduction of bromine at the 3rd position. | researchgate.net |
| Vilsmeier-Haack Reaction | POCl₃/DMF | Formylated product at 1st and 3rd positions | Electrophilic attack at specific positions. | kdpu-nt.gov.ua |
| Nucleophilic Reaction | Hydrazine, Amidines | Condensed heterocycles | Reactivity of 3-[(dimethylamino)methylene]- derivative with bifunctional nucleophiles. | kdpu-nt.gov.ua |
Iminothis compound Derivatives Synthesis
The synthesis of 1-iminothis compound derivatives is primarily achieved through a strategic reaction sequence involving 2-lithio-β-methoxystyrene derivatives and isothiocyanates, followed by an acid-mediated cyclization step researchgate.netclockss.orgdntb.gov.uaresearchgate.net. This methodology typically commences with the preparation of 2-bromo-β-methoxystyrene derivatives, which are then converted into 2-(2-methoxyvinyl)thiobenzamide intermediates. Subsequent treatment of these intermediates with concentrated hydriodic acid promotes an intramolecular cyclization, yielding the target 1-imino-3-methoxythis compound derivatives clockss.org. An illustrative example of this synthetic approach is the preparation of 1-(4-Bromophenyl)imino-3-methoxy-4-methyl-3,4-dihydro-1H-2-benzothiopyran (3h), which was successfully synthesized and characterized by its melting point and spectroscopic data clockss.org.
Table 2: Synthesis of Iminothis compound Derivatives
| Starting Materials | Reagents | Intermediate | Product | Conditions | Notes | Citation(s) |
| 2-Bromo-β-methoxystyrene derivative (1a) + Isothiocyanate | n-BuLi, then R-NCS, followed by conc. HI | 2-(2-methoxyvinyl)thiobenzamide derivative (2) | 1-Imino-3-methoxythis compound derivative (3) | 1. Lithiation at -78 °C in THF, then addition of isothiocyanate. 2. Treatment with conc. HI. | General synthetic route. | clockss.org |
| 2-Bromo-β-methoxystyrene derivative (1b) + 4-Bromophenyl isothiocyanate | n-BuLi, then 4-Br-C₆H₄-NCS, followed by conc. HI | 2-(2-methoxyvinyl)-N-(4-bromophenyl)thiobenzamide | 1-(4-Bromophenyl)imino-3-methoxy-4-methyl-3,4-dihydro-1H-2-benzothiopyran (3h) (cis-isomer) | Lithiation at -78 °C in THF, then addition of 4-bromophenyl isothiocyanate. Treatment with conc. HI. | cis-3h: mp 93–95 °C. Characterized by NMR, IR, MS. | clockss.org |
Compound Names Mentioned:
this compound 2,2-dioxide
1H-Isothiochromen-4(3H)-one 2,2-dioxide
this compound-4-one 2,2-dioxide
cis-1,4-dimethylthis compound 2,2-dioxide
cis-1,3-dimethylthis compound 2,2-dioxide
3-[(dimethylamino)methylene]-1H-isothiochromen-4(3H)-one 2,2-dioxide
Monobromo derivative 5
3,3-dibromo-1H-isothiochromen-4(3H)-one 2,2-dioxide 6
β-aminovinylketone derivatives
Hydroxymethyleneketone derivatives
1-Imino-3-methoxythis compound derivatives
2-(2-methoxyvinyl)thiobenzamide derivatives
1-(4-Bromophenyl)imino-3-methoxy-4-methyl-3,4-dihydro-1H-2-benzothiopyran (3h)
1,2-Benzooxathiin 2,2-dioxide
Applications of Isothiochroman in Advanced Chemical Research
Role in Organic Synthesis as a Building Block and Intermediate
Isothiochroman and its derivatives are pivotal intermediates in organic synthesis, providing a robust platform for the construction of intricate molecular architectures and new chemical entities. The presence of the sulfur atom within the heterocyclic ring imparts distinct reactivity, influencing the molecule's electronic distribution and making it an attractive component for synthetic chemists.
The this compound core is frequently employed as a precursor for the synthesis of more complex molecules. Its inherent structure can be strategically modified and functionalized to build elaborate molecular frameworks. For instance, the development of synthetic methodologies such as metal-free oxidative cyclization of alkynyl thioethers provides a practical route to valuable this compound-3-ones. nih.govorganic-chemistry.orgacs.org These reactions often exhibit a broad substrate scope and tolerate a wide range of functional groups, enabling the creation of a diverse library of this compound-based structures that can be further elaborated into more complex molecular designs. nih.govacs.org A mild and direct strategy for the 1-alkylation of the this compound core has been achieved through the combination of photoredox and nickel catalysis, allowing for rapid access to diverse and complex scaffolds. chemrxiv.org
Table 1: Examples of this compound Derivatives as Precursors
| Precursor Compound | Synthetic Method | Resulting Complex Architecture |
|---|---|---|
| Alkynyl thioethers | Brønsted acid-catalyzed oxidative C-H functionalization | This compound-3-ones |
| This compound core | Metallaphotoredox-catalyzed decarboxylative sp3–sp3 coupling | 1-alkylated this compound derivatives |
The this compound framework serves as a versatile scaffold for the generation of new chemical entities with potential applications in various fields of chemistry. Its structural rigidity and the possibility for substitution at multiple positions allow for the systematic exploration of chemical space. princeton.edu The development of new synthetic methods continually expands the accessibility and diversity of this compound-based compounds. For example, the synthesis of this compound 2,2-dioxide has been explored in the context of creating gyrase B inhibitors. nuph.edu.ua The ability to construct libraries of compounds around a central aliphatic core like this compound is of growing interest in medicinal chemistry for the discovery of small molecules with improved pharmacological properties. princeton.edu The renovation of natural product structures to create new, more drug-like scaffolds is a key strategy, and heterocyclic systems like this compound are valuable in this endeavor. nih.gov
Ligand Design for Catalytic Systems
The design of ancillary ligands is a cornerstone of modern organometallic chemistry and catalysis, allowing for the fine-tuning of the structural and reactivity properties of metal complexes. wiley.com The unique electronic and steric characteristics of this compound derivatives make them promising candidates for ligand design.
The sulfur atom in the this compound ring can act as a soft Lewis base, enabling it to coordinate effectively with transition metals that are soft Lewis acids. wikipedia.org This coordination is fundamental to the development of novel catalysts. Thioamide groups, which can be incorporated into this compound derivatives, are known to coordinate with metals through the sulfur atom. materialsciencejournal.org The stereochemistry of the resulting metal complexes can be influenced by the tautomeric form of the thioamide ligand. ucj.org.ua The design of ligands that can electrochemically control the reactivity of transition metals is an area of active research, and sulfur-containing ligands can play a crucial role in this context. nih.gov
Table 2: Coordination Properties of this compound-based Ligands
| Metal Type | Coordination Site on Ligand | Potential Catalytic Application |
|---|---|---|
| Transition Metals (general) | Sulfur atom | Various catalytic transformations |
| 3d, 4d-metals | Thioamide group (sulfur) | Control of stereochemistry in complexes |
In organometallic chemistry, the development of new ligand frameworks is crucial for advancing catalytic methodologies. ethernet.edu.et this compound-based ligands have the potential to influence the outcome of various organometallic reactions. For instance, the hydrostannation of isothiocyanates, a reaction with applications in organometallic synthesis, involves the interaction of organotin hydrides with the C=N=S moiety. researchgate.net While not directly involving this compound, this highlights the reactivity of related sulfur-containing functional groups in organometallic transformations. The ability of sulfur-containing ligands to participate in metal-ligand cooperation, where both the metal and the ligand are involved in bond activation, is a concept that could be explored with this compound-based systems to develop novel catalytic cycles. nih.gov
Research in Medicinal Chemistry (Excluding Clinical, Dosage, Safety)
The this compound scaffold is a recurring motif in medicinal chemistry research due to the diverse pharmacological activities exhibited by its derivatives. nih.gov The incorporation of sulfur into heterocyclic frameworks can significantly alter the physicochemical properties of molecules, such as lipophilicity and membrane permeability, which are important for drug discovery. nih.gov
Research has shown that this compound derivatives possess a range of potential biological activities, including antimicrobial and anticancer properties. smolecule.com For example, isothiocyanate derivatives, which share a key functional group with some this compound-related compounds, have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The tetrahydroisoquinoline core, structurally related to this compound, is a key component in various therapeutic agents, and the development of new synthetic routes to such scaffolds is of high interest. technologynetworks.com The this compound framework is considered a valuable starting point for the synthesis of potential drug candidates.
Table 3: Investigated Biological Activities of this compound and Related Scaffolds
| Scaffold/Derivative | Investigated Biological Activity | Research Context |
|---|---|---|
| This compound derivatives | Antimicrobial, Anticancer | Exploration of therapeutic potential |
| Isothiocyanate derivatives | Anti-inflammatory (COX inhibition) | Design of new non-steroidal anti-inflammatory drugs |
| Tetrahydroisoquinolines | Foundational for various therapeutics | Development of new synthetic methodologies |
Exploration as Pharmacologically Active Molecules
The structural framework of this compound provides a versatile platform for the development of pharmacologically active molecules. The incorporation of the sulfur atom and the non-planar geometry of the heterocyclic ring system allow for diverse chemical modifications, leading to compounds with the potential to interact with various biological targets. Research has primarily focused on synthesizing derivatives with specific substitutions to enhance their biological efficacy and target specificity. The exploration of this compound derivatives has led to the identification of compounds with significant inhibitory activity against key enzymes, highlighting the potential of this scaffold in medicinal chemistry.
Investigations into Biological Activities (e.g., Antimicrobial, Antioxidant, Anti-inflammatory, Anticancer Mechanisms)
While the broader class of sulfur-containing heterocyclic compounds has been extensively studied for various biological activities, specific research into the antimicrobial, antioxidant, anti-inflammatory, and anticancer mechanisms of this compound derivatives is still an emerging field. Thiochromans, a related class of compounds, have demonstrated a range of pharmacological properties, including antimicrobial and anticancer effects. nih.gov However, dedicated studies focusing solely on the this compound core are less common. The inherent chemical properties of the this compound structure suggest potential for such activities, warranting further investigation to fully elucidate its therapeutic possibilities.
Enzyme Inhibition Studies of this compound Derivatives
A significant area of research for this compound derivatives has been in the field of enzyme inhibition. Notably, isothiochromanone derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov
A series of novel isothiochromanone derivatives featuring an N-benzyl pyridinium moiety were synthesized and evaluated for their ability to inhibit AChE. nih.gov Many of these compounds demonstrated potent anti-AChE activities, with IC50 values in the nanomolar range. nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Isothiochromanone Derivatives
| Compound | IC50 (nM) for eeAChE |
|---|---|
| 15a | 2.7 |
| 15b | 3.5 |
| 15c | 4.2 |
| 15d | 5.8 |
| Donepezil (Reference) | 20.1 |
Kinetic and molecular docking studies revealed that the most potent compound, 15a , acts as a mixed-type inhibitor. It was found to bind to both the peripheral anionic site (PAS) and the catalytic active site (CAS) of the AChE enzyme. nih.gov This dual-binding mechanism is a desirable characteristic for AChE inhibitors in the context of Alzheimer's disease therapy. Furthermore, compound 15a exhibited moderate antioxidant activity and low neurotoxicity, suggesting its potential as a promising candidate for further development. nih.gov
DNA Intercalation Research of this compound Derivatives
The ability of small molecules to intercalate into the DNA double helix is a mechanism of action for several anticancer and antimicrobial drugs. This interaction can disrupt DNA replication and transcription, leading to cell death. While various polycyclic aromatic compounds have been studied for their DNA intercalating properties, specific research on this compound derivatives in this context is limited. The non-planar nature of the this compound ring system may influence its ability to insert between DNA base pairs, a process that typically favors planar aromatic structures. Further studies are required to determine if this compound derivatives can be functionalized to effectively interact with DNA and what the nature of such interactions might be.
Fatty Acid Synthase (FAS) Inhibition Research
Fatty acid synthase (FAS) is a key enzyme in the de novo biosynthesis of fatty acids and is overexpressed in many human cancers. This makes it an attractive target for the development of novel anticancer agents. nih.gov While various classes of compounds have been investigated as FAS inhibitors, the exploration of this compound derivatives for this purpose is a specific area of interest. Although direct and extensive research on a wide range of this compound derivatives as FAS inhibitors is not broadly available in the public domain, the potential for this scaffold to yield effective inhibitors is recognized. The development of potent and selective FAS inhibitors from the this compound class could offer new avenues for cancer therapy.
Drug Discovery Lead Identification and Optimization
The process of lead identification and optimization is a cornerstone of modern drug discovery, aiming to transform a biologically active compound into a viable drug candidate with improved efficacy, selectivity, and pharmacokinetic properties. danaher.combiobide.com The this compound scaffold has served as a starting point for such endeavors.
The development of isothiochromanone-based acetylcholinesterase (AChE) inhibitors provides a clear example of lead optimization. nih.gov Starting from a core isothiochromanone structure, medicinal chemists systematically introduced different substituents to explore the structure-activity relationship (SAR). This iterative process of design, synthesis, and biological testing led to the identification of highly potent derivatives. nih.gov For instance, the introduction of an N-benzyl pyridinium moiety was crucial for the high inhibitory activity observed. nih.gov Further modifications to the benzyl ring of this moiety allowed for the fine-tuning of the compound's potency, demonstrating a successful lead optimization strategy. This work highlights the utility of the this compound scaffold in generating lead compounds that can be further refined to produce drug candidates with desirable pharmacological profiles.
Photophysical Studies and Material Science Research
The photophysical properties of organic molecules, such as their absorption and emission of light, are of great interest in the field of material science for applications in devices like organic light-emitting diodes (OLEDs) and fluorescent sensors. Sulfur-containing heterocyclic compounds, such as thiophene derivatives, have been investigated for their interesting photophysical characteristics. mdpi.com However, specific studies detailing the photophysical properties of the this compound ring system are not widely reported. The presence of the sulfur atom and the bicyclic structure could impart unique electronic and photophysical behaviors to this compound derivatives. Research in this area would be necessary to understand the potential of this compound-based materials for applications in material science.
Investigation of Electron-Withdrawing Effects
The this compound moiety can be functionalized with electron-withdrawing groups to study their influence on the reactivity and electronic properties of the molecule. nih.govrsc.orglasalle.eduucalgary.caresearchgate.net Such studies provide valuable insights into reaction mechanisms and can guide the design of new catalysts and functional molecules. nih.govrsc.orglasalle.eduucalgary.caresearchgate.net For example, the introduction of electron-withdrawing substituents can significantly impact the rate and regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring. nih.gov
Polymeric and Specialty Chemical Applications
The unique reactivity of the this compound ring system makes it a useful intermediate in the synthesis of specialty chemicals. jooe.com Its ability to undergo various transformations allows for the construction of complex molecular architectures that may find use in niche applications, such as in the development of specialized polymers and performance chemicals. jooe.com
Computational and Theoretical Studies of Isothiochroman
Quantum Chemical Calculations and Molecular Orbital Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of isothiochroman at a molecular level. These methods allow for the detailed investigation of electronic structure, reaction pathways, and thermodynamic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely utilized computational quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases mpg.dewikipedia.orgmdpi.com. For this compound and its derivatives, DFT calculations are employed to determine molecular geometries, electronic properties, and to rationalize experimental observations, such as stereochemical outcomes in synthesis mpg.deresearchgate.netd-nb.info. Common DFT functionals used in these studies include B3LYP, M06-2X, and ωB97X-D, often in conjunction with basis sets like 6-31G*, 6-311G++(2d, 3p), and cc-pVDZ mpg.deresearchgate.netd-nb.infomdpi.comchemrxiv.orgnih.govresearchgate.netmdpi.comnih.gov. These calculations provide a cost-effective means to study chemical reactivity, predict spectroscopic data, and understand the influence of structural modifications on molecular properties mdpi.comd-nb.inforesearchgate.net.
Prediction of Reaction Pathways and Transition States
The elucidation of reaction mechanisms and the identification of transition states (TSs) are critical areas where DFT plays a pivotal role researchgate.netstackexchange.com. Computational studies on this compound have focused on analyzing potential energy surfaces (PES) to map out reaction pathways and locate key intermediates and transition states mpg.deresearchgate.net. For this compound (ITC) itself, conformational analysis has revealed that the "bent" conformer represents the global minimum energy structure, while "twisted" conformers lie at slightly higher energy levels, approximately 80 ± 20 cm⁻¹ above the minimum mpg.deresearchgate.netnih.gov. Advanced computational strategies are also being developed to automate the search for transition states, often employing semiempirical methods as initial guesses for more rigorous DFT optimizations chemrxiv.orgarxiv.orgnaturalproducts.nettubitak.gov.tr. Furthermore, techniques such as reaction network analysis and molecular graph analysis contribute to predicting plausible reaction pathways nih.govgithub.io.
Thermodynamic Stability and Electronic Structure Analysis
Assessing the thermodynamic stability of molecular systems is a key application of DFT materialsproject.orgumn.eduarxiv.org. Electronic structure analysis, including the study of molecular orbitals (MOs) such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about electron distribution, excitation energies, and chemical reactivity researchgate.netnih.govumn.eduresearchgate.netchemrxiv.orgrsc.orgpressbooks.pubwikipedia.orglibretexts.orgbrsnc.in. Molecular electrostatic potentials (MEPs) are also calculated to identify regions prone to electrophilic interactions within the molecule researchgate.netnih.gov. Studies have also investigated the impact of effects like the anomeric effect on conformational preferences, utilizing DFT in conjunction with Natural Bond Orbital (NBO) analysis chemrxiv.orgresearchgate.net. These analyses contribute to a comprehensive understanding of the electronic distribution and bonding characteristics within this compound derivatives d-nb.infomdpi.com.
Table 1: Conformational Energy Differences in this compound (ITC)
| Conformer Type | Energy Difference (cm⁻¹) | Source |
| Bent vs. Twisted | ~80 ± 20 | mpg.deresearchgate.netnih.gov |
Molecular Docking and Modeling for Biological Interactions
Molecular docking and related modeling techniques are indispensable for predicting how this compound derivatives interact with biological targets, offering valuable insights for drug discovery and development.
Ligand-Target Interactions
Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological efficacy of chemical compounds by correlating structural features with observed activities nih.govtubitak.gov.trnih.govpressbooks.pubmdpi.comresearchgate.netresearchgate.net. Computational approaches, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are extensively used to derive these relationships nih.govtubitak.gov.trnih.govpressbooks.pubmdpi.comresearchgate.netresearchgate.net. Research on this compound derivatives has explored SAR in the context of their anticancer potential nih.gov and their activity as inhibitors of enzymes like Fatty Acid Synthase (FASN) mdpi.comresearchgate.netresearchgate.net. Preliminary SAR investigations for FASN inhibitors have indicated that structural modifications, such as the presence of octane (B31449) or nonane (B91170) at the C5 position with a trans-configuration, can lead to enhanced activity and reduced toxicity mdpi.comresearchgate.net. QSAR models typically integrate physicochemical parameters, including lipophilicity, electronic properties, and molecular size, to predict and optimize biological activity mdpi.compressbooks.pub.
Conformational Analysis and Stereochemistry
The spatial arrangement of atoms within a molecule, known as its conformation, significantly influences its physical properties and chemical reactivity. Stereochemistry, the study of the three-dimensional arrangement of atoms and molecules and the effect of this arrangement on chemical reactions, is intrinsically linked to conformational analysis.
The six-membered heterocyclic ring system of this compound is subject to various conformational preferences, analogous to those observed in cyclohexane. Computational studies have identified specific low-energy conformations for the this compound core.
Research indicates that for this compound (ITC), the "bent" conformer represents the global minimum in terms of energy. In contrast, the "twisted" conformer is found to be higher in energy. Specifically, the twisted conformer lies approximately 80 ± 20 cm⁻¹ above the bent conformer for this compound. sciety.org This energy difference suggests a strong preference for the bent conformation.
While studies on the parent this compound ring system highlight the bent conformer as the most stable, investigations into derivatives, such as isothiochromene (B15496450) 2,2-dioxide, have revealed other conformational possibilities. For instance, in certain isothiochromene 2,2-dioxide derivatives, the six-membered ring has been observed to adopt a distorted half-chair conformation. researchgate.net In other related compounds, a twist-boat conformation has been identified, characterized by specific atoms deviating from the ring's mean plane. researchgate.net These findings underscore that substituents and modifications to the this compound core can influence the preferred ring conformations, potentially favoring half-chair or twist-boat arrangements due to steric or electronic factors.
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Energy (cm⁻¹) | Notes |
| Bent | 0 | Global minimum (lowest energy) |
| Twisted | 80 ± 20 | Higher energy conformer for ITC |
Data derived from computational studies on this compound (ITC). sciety.org
Investigations into isomerization and tautomeric equilibria are crucial for understanding dynamic processes in molecules. Tautomerism involves the migration of a proton, leading to the interconversion of isomers. While tautomerism is a well-documented phenomenon in many heterocyclic systems, specific computational studies detailing isomerization or tautomeric equilibria for the core this compound structure were not prominently highlighted in the reviewed literature. However, the general principles of tautomeric investigations, often employing Density Functional Theory (DFT) and other quantum chemical methods, are well-established for similar heterocyclic systems. mdpi.commdpi.comd-nb.info These methods are used to predict the relative stability of different tautomeric forms and to calculate equilibrium constants, providing insights into which tautomer predominates under various conditions. mdpi.comd-nb.info
Solvent Effects and Catalyst Screening Simulations
The behavior of molecules in solution and their interaction with catalysts are critical aspects studied through computational simulations.
Solvent Effects: The influence of solvents on molecular properties, such as electronic structure, reactivity, and conformational preferences, is a significant area of computational research. For this compound derivatives, computational methods like COSMO-RS (Conductor-like Screening Model for Real Solvents) have been employed to assess the impact of solvent polarity on reaction yields. These simulations help predict how different solvent environments might affect the outcome of chemical transformations involving this compound. Generally, computational studies of solvent effects aim to understand how solvent molecules stabilize or destabilize different electronic states and conformations of the solute, thereby influencing observed properties and reaction pathways. ucsb.educhemrxiv.orgresearchgate.netnih.gov
Catalyst Screening Simulations: Computational approaches are also vital for screening and optimizing catalysts for reactions involving this compound. For This compound-1-carbonitrile (B1340455), molecular docking studies have been utilized to evaluate the interactions between potential Lewis acid catalysts and the substrate molecules. Such simulations can predict the binding affinity and orientation of catalysts, guiding the selection of the most effective catalytic systems for specific reactions. More broadly, computational modeling, including DFT simulations, is extensively used in catalyst design and screening to understand reaction mechanisms, identify active sites, and predict catalytic activity and selectivity. mdpi.com These methods allow researchers to explore a vast chemical space and identify promising catalysts for various organic transformations. mdpi.comhte-company.com
Compound List:
this compound (ITC)
Isothiochromene 2,2-dioxide
this compound-1-carbonitrile
Advanced Analytical Methodologies for Isothiochroman Research
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic methods are indispensable tools for determining the molecular structure and identifying functional groups within isothiochroman compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy provides detailed information about the hydrogen and carbon environments within a molecule, serving as a cornerstone for structural confirmation nih.govresearchgate.netresearchgate.netclockss.orgresearchgate.netdaneshyari.comrsc.org.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) is routinely used to identify the different types of protons present in an this compound molecule and their connectivity. For instance, in This compound-1-carbonitrile (B1340455), characteristic signals are observed for the methylene (B1212753) group adjacent to sulfur (CH₂-S) typically appearing in the δ 2.8–3.5 ppm range, and for the proton at the carbon bearing the nitrile group (CH-CN) in the δ 4.5–5.0 ppm range . In this compound-4-one derivatives, signals for non-equivalent methylene protons and the proton at the C3 position of the ring have been reported, such as at 5.15 ppm and 6.81 ppm for the C3H in one study researchgate.net.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. It helps identify the number and types of carbon atoms, including quaternary carbons, and provides insights into the electronic environment of each carbon nih.govclockss.orgdaneshyari.comrsc.org.
2D NMR Spectroscopy: For more complex structures or to confirm assignments, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. COSY helps establish proton-proton correlations, while NOESY can reveal through-space proximity between protons, aiding in the determination of stereochemistry and conformation nih.gov.
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Compound | Proton Type | Chemical Shift (δ, ppm) | Reference |
| This compound-1-carbonitrile | CH₂-S | 2.8–3.5 | |
| This compound-1-carbonitrile | CH-CN | 4.5–5.0 | |
| This compound-4-one (derivative) | CH₂ | 5.15 | researchgate.net |
| This compound-4-one (derivative) | C3H | 6.81 | researchgate.net |
| 4-(4-Methylphenyl)-1H-2-benzothiopyran (derivative) | CH₂ | 3.85 | clockss.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups based on their characteristic vibrational frequencies researchgate.netresearchgate.netclockss.orgresearchgate.netdaneshyari.comrsc.orgerciyes.edu.tr.
For this compound-1-carbonitrile, a strong absorption band around 2200 cm⁻¹ indicates the presence of the nitrile (C≡N) group, while a band near 650 cm⁻¹ is indicative of the carbon-sulfur (C-S) bond .
In this compound-4-one derivatives, the carbonyl group (C=O) typically absorbs in the region of 1690-1720 cm⁻¹ clockss.org.
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Compound | Functional Group/Bond | Wavenumber (cm⁻¹) | Reference |
| This compound-1-carbonitrile | C≡N (nitrile) | ~2200 | |
| This compound-1-carbonitrile | C-S (thioether) | ~650 | |
| This compound-4-one (derivative) | C=O (carbonyl) | ~1696 | clockss.org |
| 2-[1-(4-Methylphenyl)ethenyl]benzaldehyde (related precursor) | C=O (aldehyde) | 1696 | clockss.org |
Mass Spectrometry (MS, MS/MS)
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound compounds, and fragmentation patterns provide valuable structural information nih.govresearchgate.netresearchgate.netdaneshyari.comnih.govsavemyexams.comwikipedia.org.
Molecular Ion: High-resolution mass spectrometry (HRMS) can confirm the exact mass of the molecular ion, aiding in the determination of the molecular formula. For example, the molecular ion [M+H]⁺ for this compound-1-carbonitrile (C₉H₇NS) would be expected around m/z 165.05 . The parent compound, this compound (C₉H₁₀S), has a molecular weight of 150.24 g/mol nih.gov.
Fragmentation Patterns: Electron ionization (EI) or electrospray ionization (ESI) followed by fragmentation (e.g., collision-induced dissociation, CID) in tandem mass spectrometry (MS/MS) reveals characteristic fragment ions. These patterns act as a molecular fingerprint, helping to identify unknown compounds and confirm structural features nih.govsavemyexams.comwikipedia.org. For this compound, GC-MS data indicates major fragment ions at m/z 104, 150, and 117 nih.gov.
Chromatographic Techniques for Purification and Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of organic compounds, including this compound and its derivatives. It is instrumental in assessing the purity of synthesized compounds and quantifying specific analytes in complex mixtures openaccessjournals.com. For this compound-1-carbonitrile, HPLC has been employed to validate purity . The technique separates compounds based on their differential interactions with a stationary phase (typically a packed column) and a mobile phase. Reversed-phase HPLC (RP-HPLC) is commonly utilized, employing a non-polar stationary phase and a polar mobile phase.
Typical HPLC analyses for related sulfur-containing compounds, such as allyl isothiocyanate (AITC), demonstrate its quantitative capabilities. For instance, a validated RP-HPLC method for AITC exhibited good linearity over a range of 10–18 µg/mL, with a regression coefficient of 0.9961. Accuracy, evaluated by the standard addition method, yielded percentage recoveries between 97.07% and 103.66%. Precision was demonstrated by low relative standard deviations for intraday (0.02%) and interday (0.22%) measurements researchgate.netnih.gov. These metrics underscore the reliability of HPLC for quantitative analysis.
Table 1: Example HPLC Performance Metrics (Based on related compounds like AITC)
| Parameter | Value Range | Notes |
| Linearity Range | 10–18 µg/mL | Determined by regression analysis researchgate.netnih.gov |
| Regression Coeff. | ≥ 0.9961 | Indicates good linearity researchgate.netnih.gov |
| Accuracy (% Recovery) | 97.07% – 103.66% | Evaluated via standard addition researchgate.netnih.gov |
| Precision (Intraday) | ≤ 0.02% (RSD) | Repeatability of measurements within a day researchgate.netnih.gov |
| Precision (Interday) | ≤ 0.22% (RSD) | Consistency of measurements across different days researchgate.netnih.gov |
| LOD | 0.0043 µg/mL | Limit of Detection researchgate.netnih.gov |
| LOQ | 0.01324 µg/mL | Limit of Quantification researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for identifying and quantifying volatile and semi-volatile organic compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry researchgate.netnih.govjapsonline.comnih.gov. GC separates compounds based on their boiling points and affinity for the stationary phase within a heated column, while the mass spectrometer detects and fragments the eluted compounds, generating a unique mass spectrum. This spectrum can then be compared against spectral libraries, such as the NIST database, for definitive identification researchgate.net.
GC-MS is particularly valuable for analyzing complex mixtures, such as extracts from natural sources or reaction by-products, and for confirming the presence of specific sulfur-containing heterocycles. Its advantages include wide availability, affordability, good sensitivity, selectivity, and reproducibility researchgate.net. For this compound research, GC-MS can be employed to identify impurities or degradation products, and to confirm the structure of synthesized derivatives by analyzing their fragmentation patterns.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, purity assessment, and monitoring reaction progress chemistryjournal.netjrespharm.com. It involves separating compounds on a thin layer of adsorbent material (e.g., silica (B1680970) gel or alumina) coated on a plate. The plate is placed in a developing chamber containing a solvent system, which moves up the plate by capillary action, carrying the compounds with it at different rates depending on their polarity and interaction with the stationary phase.
The separated compounds are visualized, often under UV light or by using specific staining reagents. The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, serves as a characteristic parameter for identification when compared to standards chemistryjournal.netstevens.edu. TLC is useful for quickly checking the purity of synthesized this compound, identifying the presence of starting materials or by-products, and can be used in conjunction with other techniques for semi-quantitative estimations jrespharm.com.
Future Directions and Unexplored Avenues in Isothiochroman Research
Development of Novel and Sustainable Synthetic Routes
The future of isothiochroman synthesis lies in the development of more efficient, environmentally friendly, and sustainable methodologies. This includes exploring novel catalytic systems, such as metal-free or organocatalytic approaches, to reduce reliance on precious metals and minimize waste generation. Advances in green chemistry principles, like the use of renewable feedstocks, milder reaction conditions, and atom-economical transformations, are paramount. Electrochemical methods, which offer precise control over redox processes and can operate under mild conditions, present a promising avenue for the synthesis of this compound derivatives with enhanced yields and selectivity researchgate.net. Furthermore, the integration of continuous flow chemistry platforms could enable safer, more scalable, and reproducible synthesis of these compounds, facilitating their broader application acs.org.
Exploration of New Reactivity Modes and Transformations
The this compound core possesses inherent reactivity that can be further exploited through the investigation of new reaction modes and transformations. Future research could focus on understanding and harnessing its behavior in challenging C-H functionalization reactions, enabling site-selective modification of the scaffold. The exploration of novel cyclization strategies and cascade reactions involving this compound precursors could lead to the rapid construction of complex molecular architectures. Additionally, investigating the photoredox catalytic potential of this compound derivatives or their use in tandem with other catalytic systems could unlock unprecedented reactivity patterns researchgate.netresearchgate.net. Understanding the electronic and steric influences of substituents on the this compound ring will be crucial for predicting and controlling its reactivity in novel transformations.
Advanced Derivatization for Tailored Chemical and Biological Activity
The derivatization of the this compound scaffold offers a powerful strategy for tailoring its chemical properties and biological activities. Future research should focus on systematic structure-activity relationship (SAR) studies to design derivatives with enhanced potency, selectivity, and desirable pharmacokinetic profiles for therapeutic applications. This involves exploring a wider range of substituents and functional groups at various positions of the this compound ring. For instance, studies have indicated that modifications to the this compound structure can significantly influence inhibitory potency against enzymes like PTP1B or fatty acid synthase (FAS), suggesting potential in metabolic disorders and cancer researchgate.net. Advanced derivatization could also target specific biological pathways or protein targets, moving beyond general activity screening to precision-guided drug design.
Table 1: Potential Derivatization Strategies for Tailored Activity
| Position of Modification | Type of Derivatization | Potential Impact on Activity |
| C1 | Alkylation, Amidation | Modulates steric and electronic properties, influencing target binding. |
| C3, C4 | Substitution | Alters lipophilicity, metabolic stability, and receptor interactions. |
| Sulfur Atom | Oxidation (e.g., to sulfone) | Changes electronic distribution and polarity, affecting biological interactions. |
| Aromatic Ring | Electrophilic/Nucleophilic Substitution | Fine-tunes electronic properties and provides sites for further functionalization. |
Integration of Artificial Intelligence and Machine Learning in this compound Chemistry
The application of artificial intelligence (AI) and machine learning (ML) holds immense potential to accelerate research in this compound chemistry. AI/ML algorithms can be employed for predictive modeling of synthetic routes, identifying optimal reaction conditions, and predicting the biological activity of novel derivatives. Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can efficiently screen large virtual libraries of this compound compounds, identifying promising candidates for experimental validation researchgate.netscience-center.netacs.org. Furthermore, AI can aid in the design of novel this compound scaffolds with desired properties by learning from existing data and exploring vast chemical space, thereby streamlining the drug discovery and materials design processes.
Investigation of this compound in Emerging Chemical Fields
Beyond traditional medicinal chemistry, the this compound scaffold can find applications in emerging chemical fields. Its unique structural features may lend themselves to supramolecular chemistry, where derivatives could be designed to self-assemble into functional materials or act as components in host-guest systems. The exploration of this compound derivatives as ligands in catalysis, or as building blocks for novel functional materials with tailored electronic or optical properties, represents an exciting frontier. For instance, research into materials science applications and the development of new catalytic systems could benefit from the incorporation of the this compound motif researchgate.netacs.org.
Targeted Research on Natural Product-Inspired this compound Scaffolds
Natural products often serve as a rich source of inspiration for the design of novel therapeutic agents. Future research could focus on identifying and synthesizing this compound scaffolds that are inspired by or mimic the structures of bioactive natural products. This biomimetic approach can lead to compounds with inherent biological relevance and potentially favorable pharmacological profiles. Targeted synthesis of libraries based on natural product motifs containing the this compound core could accelerate the discovery of new drug leads, particularly for challenging therapeutic targets researchgate.netresearchgate.net. Understanding the biosynthetic pathways of natural this compound-containing compounds could also inform the development of novel synthetic strategies.
Q & A
Q. What are the foundational synthetic routes for isothiochroman and its derivatives, and how can researchers ensure reproducibility?
this compound derivatives are commonly synthesized via nucleophilic substitution reactions. For example, 1-bromoisochroman (1a) reacts with ammonia to yield 1-aminoisochroman (2a), while 1-chlorothis compound (1c) reacts with methylamine to form 1-(methylamino)this compound (2d) . To ensure reproducibility, researchers should:
- Document reaction conditions (solvent, temperature, stoichiometry) in detail.
- Validate product purity using techniques like HPLC or GC-MS.
- Cross-reference with established protocols for analogous compounds (e.g., isochroman syntheses).
- Include step-by-step procedures in supplementary materials for peer review .
Q. How should researchers characterize this compound compounds to confirm structural identity?
A multi-technique approach is critical:
- NMR spectroscopy : Analyze proton and carbon environments to distinguish between this compound’s sulfur-containing ring and its oxygen analogs. For example, the sulfur atom in this compound influences chemical shifts in H-NMR (e.g., δ 3.5–4.5 ppm for ring protons) .
- X-ray crystallography : Resolve crystal structures to confirm bond lengths and stereochemistry, particularly for novel derivatives.
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for 1-aminothis compound derivatives) .
Q. What are the typical reactivity patterns of this compound in organic synthesis?
this compound exhibits nucleophilic and electrophilic reactivity:
- Nucleophilic substitutions : React with amines (e.g., methylamine) to form amino derivatives (e.g., 2d) .
- Cyclization reactions : Participate in thia-Pictet–Spengler reactions with aldehydes under Bi(OTf) catalysis to form polycyclic sulfides .
- Hydrolysis : Unstable derivatives (e.g., 1-aminothis compound) may decompose to secondary amines under acidic conditions .
Advanced Research Questions
Q. How can mechanistic studies elucidate catalytic pathways in this compound transformations?
Advanced methods include:
- Kinetic isotope effects (KIE) : Probe rate-determining steps in reactions like Bi(OTf)-catalyzed thia-Pictet–Spengler reactions .
- DFT calculations : Model transition states and intermediates (e.g., for this compound’s ring-opening reactions).
- In situ spectroscopy : Monitor reaction progress via IR or Raman to detect transient intermediates .
Q. How should researchers address contradictions in spectral or reactivity data during this compound synthesis?
Contradictions may arise from unexpected side reactions or impurities. Strategies include:
- Comparative analysis : Cross-check data with literature (e.g., unexpected formation of di(isochroman-1-yl) ether (19a) from 1a hydrolysis ).
- Reaction optimization : Adjust stoichiometry or solvents to suppress competing pathways.
- Advanced characterization : Use 2D NMR (e.g., HSQC, NOESY) to resolve overlapping signals in complex mixtures .
Q. What computational models are effective for predicting this compound’s electronic properties and reactivity?
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in electrophilic substitutions (e.g., HOMO localization on sulfur).
- Docking studies : Model interactions between this compound derivatives and biological targets (e.g., enzyme active sites) .
Methodological Best Practices
Q. How to design experiments for studying this compound’s stability under varying conditions?
- Accelerated degradation studies : Expose derivatives to heat, light, or humidity and monitor decomposition via TLC or LC-MS.
- pH-dependent stability assays : Test solubility and reactivity in buffered solutions (pH 1–14).
- Long-term storage analysis : Compare sealed vs. open-air conditions to assess oxidative stability .
Q. What strategies enhance the yield of this compound derivatives in multi-step syntheses?
- Protecting groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield reactive sites.
- Catalyst screening : Test Lewis acids (e.g., Bi(OTf)) for regioselective cyclizations .
- Flow chemistry : Improve mixing and heat transfer for exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
